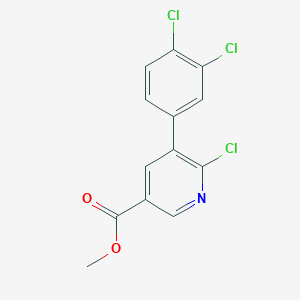
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol . This compound is known for its unique structure, which includes a nicotinate core substituted with chloro and dichlorophenyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate typically involves a multi-step reaction process. One common method includes the following steps :
Starting Materials: 6-chloro-5-iodo-nicotinic acid methyl ester and 3,4-dichlorophenylboronic acid.
Catalyst: 1,1’-bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex.
Reaction Conditions: The reaction is carried out in toluene at 70°C with sodium carbonate in water for 18 hours.
Isolation: The product is isolated by cooling the reaction mixture, separating the phases, and washing the organic phase with water. The organic phase is then treated with lithium hydroxide monohydrate in water, followed by acidification with hydrochloric acid. The product is crystallized and dried to obtain a yield of 76%.
Chemical Reactions Analysis
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Scientific Research Applications
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound’s chloro and dichlorophenyl groups allow it to engage in various chemical interactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Chlorantraniliprole: A compound with a similar nicotinate core but different substituents, used as an insecticide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biological Activity
Antimicrobial Properties
Studies on similar nicotinate compounds have shown promising antimicrobial activities. For instance, certain nicotinate derivatives exhibited significant inhibition against various microorganisms :
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| C. albicans | 10 - 29 | 6 - 25 |
| Dermophytes | 10 - 29 | 6 - 25 |
| Gram-negative bacteria | 10 - 29 | 6 - 25 |
These results suggest that methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate may possess similar antimicrobial properties, particularly against fungal and bacterial pathogens.
Enzyme Inhibition
The compound's structure indicates potential interactions with various enzymes. Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . For example:
- AChE inhibition: IC50 value as low as 0.22 µM
- BChE inhibition: IC50 value of 0.42 µM
While these values are for related compounds, they suggest that this compound may exhibit enzyme inhibitory activities, which could be relevant for various therapeutic applications.
The biological activity of this compound likely stems from its unique structural features:
- The chloro substituents enhance lipophilicity, potentially improving cell membrane penetration.
- The nicotinate moiety may interact with specific receptors or enzymes involved in cellular processes.
- The 3,4-dichlorophenyl group could contribute to binding affinity with target proteins.
These structural elements suggest that the compound may interact with various biological targets, modulating their activity and leading to diverse pharmacological effects.
Potential Applications
Based on the activities of similar compounds, this compound may find applications in:
- Antimicrobial therapy : Potentially effective against resistant strains of bacteria and fungi .
- Neurodegenerative disorders : Possible use in conditions like Alzheimer's disease due to potential cholinesterase inhibition .
- Agricultural applications : As a potential agrochemical for crop protection.
Research Gaps and Future Directions
While the potential biological activities of this compound are promising, several research gaps need to be addressed:
- Specific activity studies : Direct investigations of the compound's biological activities are needed to confirm its effects.
- Structure-activity relationships : Comparative studies with similar compounds to understand the impact of specific structural features.
- In vivo studies : Animal models to assess efficacy and safety profiles.
- Mechanism elucidation : Detailed studies on the compound's interactions with specific biological targets.
Properties
Molecular Formula |
C13H8Cl3NO2 |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
methyl 6-chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3NO2/c1-19-13(18)8-4-9(12(16)17-6-8)7-2-3-10(14)11(15)5-7/h2-6H,1H3 |
InChI Key |
VCLLBOWOVGDNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















